Receptor-Independent Apoptosis Induction Comparable to 4-HPR but Without RAR-Mediated Toxicity Constraints
SHetA2 induces apoptosis in UMSCC38 head and neck squamous carcinoma cells at levels comparable to N-(4-hydroxyphenyl)retinamide (4-HPR/fenretinide), yet operates through a receptor-independent mechanism. Multiple retinoid receptor antagonists failed to prevent apoptosis induction by SHetA2, confirming functional RAR/RXR independence [1]. This contrasts with 4-HPR, which exhibits binding to retinoic acid receptors and carries receptor-associated toxicity liabilities.
| Evidence Dimension | Apoptosis induction potency |
|---|---|
| Target Compound Data | SHetA2: apoptosis induction comparable to 4-HPR in UMSCC38 cells |
| Comparator Or Baseline | 4-HPR (fenretinide): comparable apoptosis induction |
| Quantified Difference | Comparable apoptotic efficacy with receptor independence (SHetA2) vs. receptor-dependent (4-HPR) |
| Conditions | UMSCC38 human head and neck squamous cell carcinoma line; in vitro apoptosis assays with retinoid receptor antagonist co-treatment |
Why This Matters
Receptor independence eliminates RAR/RXR-driven toxicity, enabling higher therapeutic index than comparator retinoids in preclinical models.
- [1] Chun KH, Benbrook DM, Berlin KD, Hong WK, Lotan R. The synthetic heteroarotinoid SHetA2 induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway. Cancer Res. 2003;63(13):3826-32. View Source
